molecular formula C14H19ClN2S B4155940 N,N-dimethyl-4-[(thiophen-2-ylmethylamino)methyl]aniline;hydrochloride

N,N-dimethyl-4-[(thiophen-2-ylmethylamino)methyl]aniline;hydrochloride

Cat. No.: B4155940
M. Wt: 282.8 g/mol
InChI Key: APYFDCUQZQOKKA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(thiophen-2-ylmethylamino)methyl]aniline;hydrochloride: is an organic compound that belongs to the class of amines. It features a dimethylamino group attached to a phenyl group, with a thienylmethyl substituent. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[(thiophen-2-ylmethylamino)methyl]aniline;hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with thienylmethyl chloride in the presence of a base, followed by methylation using dimethyl sulfate or methyl iodide. The reaction conditions often include solvents like toluene or ethanol and require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the same alkylation and methylation steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-[(thiophen-2-ylmethylamino)methyl]aniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

N,N-dimethyl-4-[(thiophen-2-ylmethylamino)methyl]aniline;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(thiophen-2-ylmethylamino)methyl]aniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecules .

Comparison with Similar Compounds

    N,N-dimethylaniline: A simpler analog without the thienylmethyl group.

    N-methylaniline: Contains only one methyl group attached to the nitrogen.

    4-aminodimethylaniline: Features an additional amino group on the phenyl ring.

Uniqueness: N,N-dimethyl-4-[(thiophen-2-ylmethylamino)methyl]aniline;hydrochloride is unique due to the presence of the thienylmethyl substituent, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

IUPAC Name

N,N-dimethyl-4-[(thiophen-2-ylmethylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S.ClH/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14;/h3-9,15H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYFDCUQZQOKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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